N'-benzyl-N-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}ethanediamide
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Overview
Description
N-benzyl-N’-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)oxamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. This compound features a unique structure that includes a thieno[3,4-c]pyrazole core, which is known for its biological activity and versatility in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-N’-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)oxamide typically involves multiple steps, starting from commercially available precursors
Cyclization Reaction: The initial step involves the cyclization of a suitable precursor to form the thieno[3,4-c]pyrazole core. This can be achieved using reagents such as hydrazine and sulfur, under reflux conditions.
Introduction of Benzyl Group: The benzyl group can be introduced through a nucleophilic substitution reaction using benzyl chloride in the presence of a base such as potassium carbonate.
Formation of Oxamide Group: The final step involves the formation of the oxamide group through the reaction of the intermediate compound with oxalyl chloride and subsequent treatment with an amine.
Industrial Production Methods
Industrial production of N-benzyl-N’-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)oxamide may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-N’-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)oxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced analogs.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents like tetrahydrofuran.
Substitution: Benzyl chloride, potassium carbonate; reactions often conducted in polar aprotic solvents such as dimethylformamide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
N-benzyl-N’-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)oxamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules with potential biological activity.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator, contributing to the development of new therapeutic agents.
Medicine: Explored for its potential anti-inflammatory, anti-cancer, and anti-microbial properties, making it a candidate for drug development.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of N-benzyl-N’-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)oxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. These interactions can lead to various biological effects, such as anti-inflammatory or anti-cancer activity.
Comparison with Similar Compounds
Similar Compounds
- N-(2-tert-butyl-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-thiophenecarboxamide
- 4-benzyl-N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)benzamide
Uniqueness
N-benzyl-N’-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)oxamide is unique due to its specific structural features, such as the presence of both benzyl and oxamide groups, which contribute to its distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-benzyl-N'-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O2S/c1-18(2,3)22-15(13-10-25-11-14(13)21-22)20-17(24)16(23)19-9-12-7-5-4-6-8-12/h4-8H,9-11H2,1-3H3,(H,19,23)(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKYKEOYYEKYQFQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C(=C2CSCC2=N1)NC(=O)C(=O)NCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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